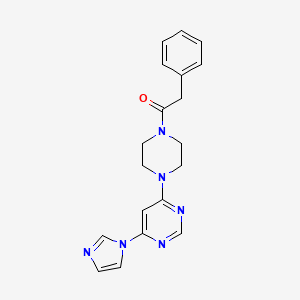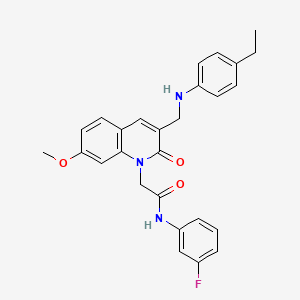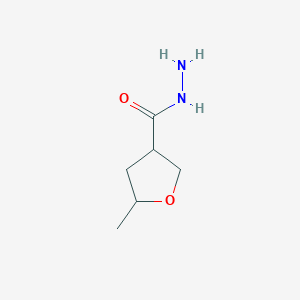![molecular formula C14H26N2O3Si B2412441 3-(3,5-dimethyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-4-yl)propanoic acid CAS No. 1909311-89-2](/img/structure/B2412441.png)
3-(3,5-dimethyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-4-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,5-dimethyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-4-yl)propanoic acid is a sophisticated organic compound that blends several functional groups. It is utilized across various sectors, including chemistry, biology, and medicine, due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-4-yl)propanoic acid generally involves multiple steps:
Formation of Pyrazole Ring: Condensation of appropriate starting materials like acetylacetone with hydrazine derivatives.
Introduction of Trimethylsilyl Ethoxy Group: Typically involves silylation reactions using trimethylsilyl reagents under anhydrous conditions.
Incorporation of Propanoic Acid Moiety: Utilized through carboxylation or related functional group transformations.
Industrial Production Methods
While laboratory synthesis involves meticulous reaction conditions, scaling up for industrial production demands optimization to ensure yield, purity, and cost-effectiveness. This often involves catalyzed processes or flow chemistry methods to streamline synthesis.
化学反応の分析
3-(3,5-dimethyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-4-yl)propanoic acid can undergo various chemical reactions:
Types of Reactions
Oxidation: Involves reagents like potassium permanganate or hydrogen peroxide, primarily targeting the propanoic acid group.
Reduction: Using agents like lithium aluminum hydride to reduce specific functional groups.
Substitution: Halogenation and other electrophilic substitutions are common due to the reactive sites on the pyrazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens like chlorine, bromine.
Major Products Formed
Oxidation: Leads to the formation of ketones, aldehydes, or carboxylic acids.
Reduction: Produces corresponding alcohols or amines.
Substitution: Yields halogenated derivatives or other substituted products.
科学的研究の応用
In Chemistry
Used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
In Biology
Explored for its potential in biochemical assays due to its unique interactions with biological macromolecules.
In Medicine
Investigated for potential therapeutic effects, including anti-inflammatory properties and enzyme inhibition.
In Industry
Employed in the development of specialized polymers and materials due to its stable structure and reactivity.
作用機序
The effects of 3-(3,5-dimethyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-4-yl)propanoic acid are linked to its ability to interact with specific molecular targets, such as enzymes or receptors. The trimethylsilyl group can enhance membrane permeability, facilitating its bioactivity. The propanoic acid moiety provides sites for hydrogen bonding and ionic interactions, critical for its function.
類似化合物との比較
When compared with other pyrazole derivatives:
Uniqueness: The presence of the trimethylsilyl ethoxy group offers unique reactivity and stability, distinguishing it from simpler analogs like 3,5-dimethyl-1H-pyrazole.
Similar Compounds: Other compounds in the pyrazole family include 3,5-dimethyl-1H-pyrazole and 4-ethyl-3,5-dimethyl-1H-pyrazole, each having distinct properties and applications.
特性
IUPAC Name |
3-[3,5-dimethyl-1-(2-trimethylsilylethoxymethyl)pyrazol-4-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3Si/c1-11-13(6-7-14(17)18)12(2)16(15-11)10-19-8-9-20(3,4)5/h6-10H2,1-5H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVYKUFICQBUSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1COCC[Si](C)(C)C)C)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.45 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3,5-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2412358.png)
![[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl N-(2,4-dichlorophenyl)carbamate](/img/structure/B2412359.png)
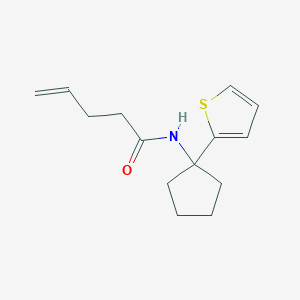
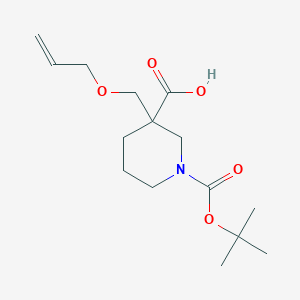


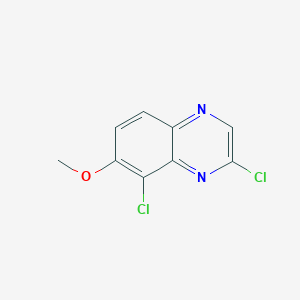
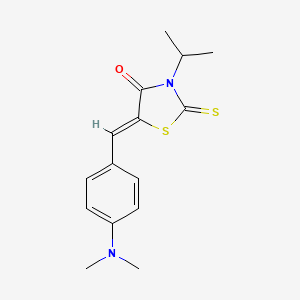
![[2-(3-Methyl-1h-pyrazol-1-yl)ethyl]amine dihydrochloride](/img/structure/B2412372.png)
